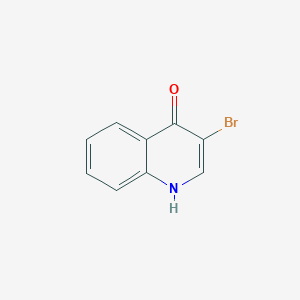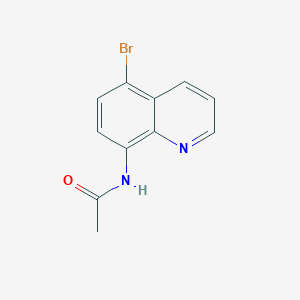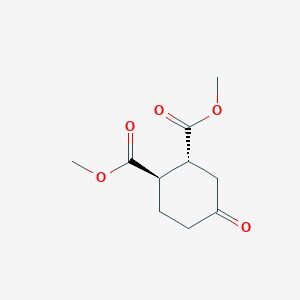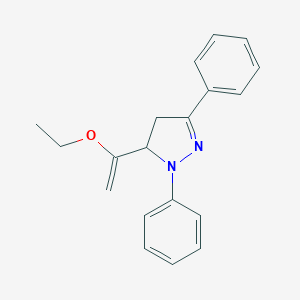
3-Bromoquinolin-4-ol
Vue d'ensemble
Description
3-Bromoquinolin-4-ol is a chemical compound . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of 3-Bromoquinolin-4-ol involves a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . A study also mentions the synthesis of new 6-Bromoquinolin-4-ol derivatives by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases .Molecular Structure Analysis
The molecular formula of 3-Bromoquinolin-4-ol is C9H6BrNO . The molecular weight is 224.05 g/mol.Chemical Reactions Analysis
3-Bromoquinolin-4-ol undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . It can also react with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology .Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
3-Bromoquinolin-4-ol and its derivatives, such as 6-Bromoquinolin-4-ol, are primarily noted for their role in chemical synthesis and antibacterial applications. A study highlighted the synthesis of 6-Bromoquinolin-4-ol derivatives through Chan–Lam coupling, showcasing their antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) (Arshad et al., 2022). This emphasizes the compound's significance in developing potential antibacterial agents.
Chemical Synthesis and Transformation
3-Bromoquinolin-4-ol serves as a versatile reagent in the synthesis of various quinoline derivatives. It's been used in the Skraup-type synthesis, transforming 4-nitro- and 4-methoxyanilines into 3-bromoquinolin-6-ols, which can carry additional substituents at different positions (Lamberth et al., 2014). This process underlines the compound's adaptability and potential in synthesizing structurally diverse quinoline derivatives.
Reactivity and Conversion to Lithium Tri(quinolyl)magnesates
3-Bromoquinolin-4-ol derivatives are known for their reactivity, especially in the formation of lithium tri(quinolyl)magnesates. These organomagnesium derivatives, obtained from bromoquinolines, showcase the compound's reactivity and provide a pathway for the synthesis of functionalized quinolines, further highlighting its importance in chemical synthesis (Dumouchel et al., 2003).
Regioselective Synthesis and Functionalization
The regioselective synthesis of 3-bromoquinoline derivatives illustrates the compound's utility in creating structurally specific quinoline derivatives. Such derivatives have been synthesized through a formal [4 + 2]-cycloaddition, showcasing its potential in synthesizing complex quinoline structures (Tummatorn et al., 2015).
Safety and Hazards
Orientations Futures
Quinoline derivatives, such as 3-Bromoquinolin-4-ol, have become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions could involve further exploration of its potential applications and the development of greener and more sustainable chemical processes for its synthesis .
Mécanisme D'action
Target of Action
Quinoline compounds, to which 3-bromoquinolin-4-ol belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological and pharmaceutical activities .
Result of Action
Quinoline compounds are known for their wide range of biological and pharmaceutical activities .
Propriétés
IUPAC Name |
3-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJARSKUXYDSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346697 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-4-ol | |
CAS RN |
64965-47-5 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64965-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)






![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)